molecular formula H4N2O2S B024259 Sulfamide CAS No. 7803-58-9

Sulfamide

Cat. No.: B024259
CAS No.: 7803-58-9
M. Wt: 96.11 g/mol
InChI Key: NVBFHJWHLNUMCV-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Sulfamide, also known as Sulfuric diamide, is a type of sulfonamide antibiotic . The primary targets of this compound are the bacterial enzymes dihydropteroate synthetase and carbonic anhydrase . These enzymes play crucial roles in bacterial metabolism and survival, making them ideal targets for antibacterial action.

Mode of Action

This compound interacts with its targets by acting as a competitive inhibitor . It mimics the structure of para-aminobenzoic acid (PABA), a substrate of dihydropteroate synthetase, thereby blocking the enzyme’s active site and preventing the normal substrate from binding . This inhibits the enzyme’s function and disrupts the bacteria’s ability to synthesize folic acid, a vital component for DNA replication .

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound disrupts the folic acid synthesis pathway in bacteria . This leads to a deficiency in folic acid, which is essential for the synthesis of purines and pyrimidines, the building blocks of DNA. As a result, the bacteria’s ability to replicate and proliferate is hindered .

Pharmacokinetics

Most sulfonamides, including this compound, are readily absorbed orally . They are widely distributed throughout all tissues, achieving high levels in pleural, peritoneal, synovial, and ocular fluids . Although these drugs are no longer used to treat meningitis, cerebrospinal fluid (CSF) levels are high in meningeal infections . Their antibacterial action is inhibited by pus .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and multiplication . By disrupting folic acid synthesis, this compound prevents the bacteria from producing the necessary components for DNA replication. This leads to a halt in bacterial proliferation, making this compound a bacteriostatic agent .

Action Environment

The effectiveness of this compound can be influenced by various environmental factors. For instance, the widespread use of sulfonamides has led to the contamination of the environment with these compounds . This has resulted in bacteria in various environmental compartments coming into contact with sulfonamides for almost 90 years . Over time, bacteria have developed strategies to cope with these bacteriostatic agents, including mechanisms of antibiotic resistance, co-metabolic transformation, and partial or total mineralization of sulfonamides .

Safety and Hazards

Sulfamide is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It can cause moderate to severe irritant to the skin and eyes .

Future Directions

Sulfonamides, including sulfamide, are an important class of synthetic antimicrobial drugs that are pharmacologically used as broad spectrum for the treatment of human and animal bacterial infections . They exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-t dihydropteroate synthetase, allowing them to play a role in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . Therefore, the future directions in the field of this compound could involve further exploration of its potential applications in treating various diseases .

Biochemical Analysis

Biochemical Properties

Sulfamide plays a significant role in biochemical reactions, particularly as a zinc-binding group in the design of inhibitors targeting metalloenzymes. It interacts with enzymes such as carbonic anhydrases, where the ionized NH− this compound group coordinates the active-site zinc ion, impairing the formation of the zinc hydroxide nucleophile critical for the hydration of CO₂ to bicarbonate . Additionally, this compound interacts with metallopeptidases, engaging zinc ions at the enzyme’s active site . These interactions highlight the importance of this compound in modulating enzyme activity and influencing biochemical pathways.

Cellular Effects

This compound influences various cellular processes by interacting with key enzymes and proteins. In particular, its role as an enzyme inhibitor affects cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting carbonic anhydrases, this compound can alter pH regulation within cells, impacting processes such as respiration and ion transport . Additionally, this compound’s interaction with metallopeptidases can influence protein degradation and turnover, affecting cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. As a zinc-binding group, this compound coordinates with zinc ions in the active sites of metalloenzymes, inhibiting their catalytic activity . This inhibition can occur through direct binding to the enzyme’s active site or by altering the enzyme’s conformation, preventing substrate access. Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins involved in cellular responses to environmental changes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is known for its resistance to hydrolysis, which contributes to its long-term stability in biochemical assays . Prolonged exposure to cellular environments may lead to gradual degradation, impacting its efficacy as an enzyme inhibitor. Studies have shown that this compound’s inhibitory effects on enzymes like carbonic anhydrases and metallopeptidases can persist over extended periods, although the degree of inhibition may decrease with time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse reactions such as gastrointestinal disturbances and allergic responses . Threshold effects have been observed, where a specific dosage range is required to achieve optimal enzyme inhibition without inducing toxicity. These findings underscore the importance of dosage optimization in therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its activity. It is metabolized primarily through conjugation reactions, where it forms complexes with other biomolecules to enhance its solubility and excretion . This compound’s interaction with carbonic anhydrases and metallopeptidases can also influence metabolic flux, altering the levels of metabolites involved in processes such as respiration and protein turnover . These interactions highlight the compound’s role in modulating metabolic pathways and maintaining cellular homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the active sites of metalloenzymes . This compound’s distribution is influenced by its chemical properties, including its stability and solubility, which affect its accumulation in different cellular compartments. Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

This compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, this compound may be localized to the cytoplasm or mitochondria, where it interacts with enzymes involved in metabolic processes . Its activity and function can be influenced by its localization, as different cellular compartments provide distinct microenvironments that affect enzyme activity and substrate availability. Studying the subcellular localization of this compound provides insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Sulfamide can be synthesized through various methods. One common method involves the reaction of sulfuryl chloride (SO₂Cl₂) with ammonia (NH₃) . The reaction proceeds as follows:

SO2Cl2+2NH3SO2(NH2)2+2HCl\text{SO}_2\text{Cl}_2 + 2\text{NH}_3 \rightarrow \text{SO}_2(\text{NH}_2)_2 + 2\text{HCl} SO2​Cl2​+2NH3​→SO2​(NH2​)2​+2HCl

Another method involves the direct synthesis from amines, sulfur dioxide gas, and an oxidant. For example, symmetric sulfamides can be prepared using aniline, triethylamine, and iodine . This method is particularly useful for creating unsymmetrical sulfamides and polysulfamides .

Chemical Reactions Analysis

Sulfamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sulfuryl chloride, ammonia, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

IUPAC Name

sulfamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/H4N2O2S/c1-5(2,3)4/h(H4,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVBFHJWHLNUMCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5064885
Record name Sulfamide
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Molecular Weight

96.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7803-58-9
Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Record name Sulfamide
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Record name Sulphuric diamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Sulfamide?

A1: this compound has the molecular formula H4N2O2S and a molecular weight of 96.11 g/mol. []

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Common techniques include Nuclear Quadrupole Resonance (NQR) spectroscopy, Raman spectroscopy, and Infrared (IR) spectroscopy. These methods provide insights into the molecular structure, bonding, and vibrational modes of this compound. [, , ]

Q3: Does this compound exhibit any phase transitions?

A3: Research suggests the existence of a pre-melting phase transition in this compound. [, ]

Q4: How does this compound interact with nucleophiles?

A4: this compound and its polyfluoroalkyl derivatives react with various nucleophiles. For instance, they form imines with primary arylamines, produce alkylammonium enolate salts with primary and secondary alkylamines, yield hemi(thio)ketals with alcohols and thiols, and generate a mixture of phosphate esters and alkenes upon reaction with trimethyl phosphite. []

Q5: Can this compound be used in polymer synthesis?

A5: Yes, this compound shows promise as a building block for various polymers. For example, it can be copolymerized with melamine and formaldehyde to create chemically resistant polymers. Additionally, this compound-containing polymers can function as proton-conducting materials due to the presence of acidic protons in the this compound moiety. [, , ]

Q6: What is the SuFEx click chemistry and how is it relevant to this compound?

A6: Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry is a highly efficient and practical method for creating unsymmetrical Sulfamides. This approach enables the synthesis of diverse this compound derivatives and the preparation of polysulfamides, a class of polymers with potential applications in non-covalent dynamic networks. [, ]

Q7: What are the primary biological targets of this compound derivatives?

A7: this compound derivatives demonstrate a range of biological activities, primarily targeting enzymes. These include carbonic anhydrases (CAs), various proteases (aspartic, serine, and metalloproteases), and steroid sulfatase (STS). [, , ]

Q8: How do this compound derivatives interact with carbonic anhydrases (CAs)?

A8: this compound derivatives, particularly those containing sulfonamide or sulfamate groups, act as potent inhibitors of CAs. They typically bind to the zinc ion within the enzyme's active site, mimicking the binding mode of the natural substrate, carbon dioxide. [, , , ]

Q9: Can this compound derivatives target specific CA isoforms?

A10: Yes, research has focused on developing this compound derivatives that selectively inhibit specific CA isoforms, such as the tumor-associated CA IX and XII, for potential use as anticancer agents. Structural modifications of the this compound scaffold, particularly by incorporating hydrophobic substituents or targeting unique active site features, are crucial for achieving selectivity. [, , ]

Q10: How does the stereochemistry of cyclic Sulfamides affect their activity as HIV-1 protease inhibitors?

A12: The stereochemistry of cyclic Sulfamides significantly impacts their inhibitory activity against HIV-1 protease. Inhibitors with the correct stereochemistry at specific positions generally exhibit higher potency due to optimal interactions within the protease's active site. [, ]

Q11: What is known about the stability of this compound and its derivatives?

A13: this compound-melamine-formaldehyde polymers show excellent chemical resistance but decompose at temperatures above 225°C. The stability of other this compound derivatives can vary depending on their specific structure and environmental conditions. []

Q12: Have any specific formulation strategies been explored for this compound derivatives?

A14: While the provided research doesn't delve into specific formulation strategies for this compound, researchers have developed degradable polysulfamides. These polymers can be broken down through chemical recycling (for aromatic-based polymers) or oxidative upcycling (for aliphatic-based polymers), highlighting potential strategies for managing these materials after use. []

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